molecular formula C10H12ClF2N B2871054 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1199783-14-6

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2871054
CAS No.: 1199783-14-6
M. Wt: 219.66
InChI Key: ADAKOZOQLXJQTC-UHFFFAOYSA-N
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Description

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: is a chemical compound with the molecular formula C10H11F2N.ClH and a molecular weight of 219.66 g/mol. This compound is a derivative of tetrahydronaphthalene, featuring two fluorine atoms at positions 5 and 7 of the naphthalene ring system. It is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding nitro compounds or the fluorination of naphthalene derivatives. One common method involves the reduction of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene-1,8-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-pressure and high-temperature conditions to ensure efficient conversion and high yield. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure makes it a valuable tool in probing biological pathways and understanding molecular interactions.

Medicine: . Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for different industrial processes.

Mechanism of Action

The mechanism by which 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydronaphthalene: A non-fluorinated analog.

  • 5,7-Difluoro-1-naphthalenamine: A structurally similar compound without the tetrahydro modification.

  • 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride: A related compound with a different substitution pattern.

Uniqueness: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties compared to its analogs. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAKOZOQLXJQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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